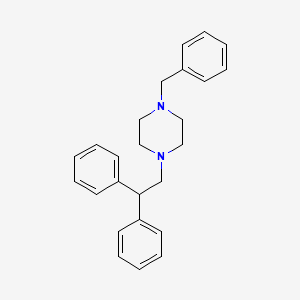
1-benzyl-4-(2,2-diphenylethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-4-(2,2-diphenylethyl)piperazine, also known as BDPEP, is a piperazine derivative that has been studied for its potential applications in scientific research. BDPEP has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for further investigation.
科学的研究の応用
1-benzyl-4-(2,2-diphenylethyl)piperazine has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and drug discovery. In neuroscience, 1-benzyl-4-(2,2-diphenylethyl)piperazine has been found to exhibit neuroprotective effects, and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, 1-benzyl-4-(2,2-diphenylethyl)piperazine has been found to exhibit antipsychotic and anxiolytic effects, and has been studied for its potential use in the treatment of psychiatric disorders such as schizophrenia and anxiety. In drug discovery, 1-benzyl-4-(2,2-diphenylethyl)piperazine has been investigated as a potential lead compound for the development of new drugs with improved efficacy and reduced side effects.
作用機序
The exact mechanism of action of 1-benzyl-4-(2,2-diphenylethyl)piperazine is not fully understood, but it is believed to act as a modulator of the dopamine and serotonin systems in the brain. 1-benzyl-4-(2,2-diphenylethyl)piperazine has been found to bind to both dopamine and serotonin receptors, and may also modulate the activity of other neurotransmitters such as glutamate and GABA.
Biochemical and Physiological Effects:
1-benzyl-4-(2,2-diphenylethyl)piperazine has been found to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter systems, the inhibition of oxidative stress, and the reduction of inflammation. 1-benzyl-4-(2,2-diphenylethyl)piperazine has also been found to exhibit antioxidant and anti-inflammatory effects, and has been studied for its potential use in the treatment of conditions such as oxidative stress-related diseases and inflammatory disorders.
実験室実験の利点と制限
One advantage of using 1-benzyl-4-(2,2-diphenylethyl)piperazine in lab experiments is its ability to modulate multiple neurotransmitter systems, making it a potentially useful tool for investigating the complex interactions between different neurotransmitters in the brain. However, one limitation of using 1-benzyl-4-(2,2-diphenylethyl)piperazine is its relatively low potency compared to other compounds, which may limit its usefulness in certain experiments.
将来の方向性
There are several potential future directions for research on 1-benzyl-4-(2,2-diphenylethyl)piperazine. One area of interest is the development of more potent derivatives of 1-benzyl-4-(2,2-diphenylethyl)piperazine that could be used as lead compounds for the development of new drugs. Another area of interest is the investigation of the potential neuroprotective effects of 1-benzyl-4-(2,2-diphenylethyl)piperazine in animal models of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-benzyl-4-(2,2-diphenylethyl)piperazine and its potential applications in the treatment of psychiatric and neurological disorders.
合成法
1-benzyl-4-(2,2-diphenylethyl)piperazine can be synthesized using a variety of methods, including the reaction of benzyl chloride with 1-(2,2-diphenylethyl)piperazine in the presence of a base such as potassium carbonate. Other methods include the reaction of benzylamine with 1-(2,2-diphenylethyl)piperazine, or the reaction of benzyl bromide with 1-(2,2-diphenylethyl)piperazine in the presence of a palladium catalyst.
特性
IUPAC Name |
1-benzyl-4-(2,2-diphenylethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2/c1-4-10-22(11-5-1)20-26-16-18-27(19-17-26)21-25(23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15,25H,16-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQPLFYSJDDVEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

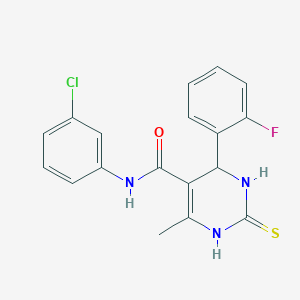
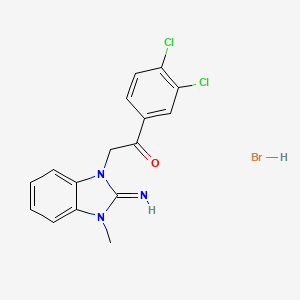
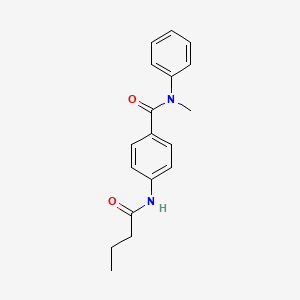
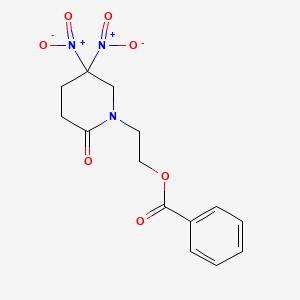
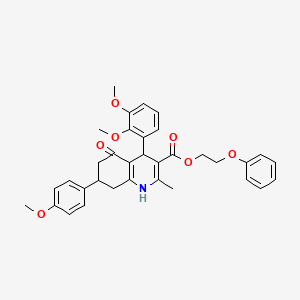
![4-[6-(3-phenoxyphenoxy)hexyl]morpholine](/img/structure/B5100530.png)
![N~2~-acetyl-N~1~-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)glycinamide](/img/structure/B5100545.png)
![2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-isopropyl-1-methylbenzene](/img/structure/B5100549.png)
![2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5100565.png)
![1-(2-fluorobenzyl)-6-oxo-N-[2-(3-pyridinyloxy)ethyl]-3-piperidinecarboxamide](/img/structure/B5100566.png)
![4-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5100570.png)
![N-benzyl-2-[(4-iodobenzoyl)amino]benzamide](/img/structure/B5100574.png)
![benzyl [(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5100576.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5100581.png)